molecular formula C16H18F3N5OS2 B2889833 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1105251-34-0

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2889833
CAS No.: 1105251-34-0
M. Wt: 417.47
InChI Key: WEKINUITZHVTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylpiperazine moiety and at the 2-position with a thioether-linked acetamide group bearing a 3-(trifluoromethyl)phenyl substituent. The 4-methylpiperazine group enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and hydrophobic interactions with biological targets .

Properties

IUPAC Name

2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5OS2/c1-23-5-7-24(8-6-23)14-21-22-15(27-14)26-10-13(25)20-12-4-2-3-11(9-12)16(17,18)19/h2-4,9H,5-8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKINUITZHVTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety. Finally, the acetamide linkage is formed by coupling the thiadiazole-piperazine intermediate with 3-(trifluoromethyl)phenylacetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine moiety can introduce various functional groups.

Scientific Research Applications

2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Substituents (Thiadiazole/Acetamide) Melting Point (°C) Yield (%) Biological Activity/Notes Source
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a) 4-Chlorophenyl / 4-Methylpiperazine Not reported Not reported Synthesized as part of anticancer agent series; structural basis for further optimization
N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)phenyl)Acetamide (3a-g) Benzylthio / 4-Trifluoromethylphenyl Not reported Not reported Potent dual inhibitor of abl/src kinases; active against MDA, PC3, and U87 cell lines
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (5k) Benzo[d]oxazole / 3-Trifluoromethylphenyl 252–253 57 Neuroprotective potential; characterized by NMR and HRMS
N-(Thiazol-2-yl)-2-((5-((4-(Trifluoromethyl)phenyl)amino)-1,3,4-Thiadiazol-2-yl)thio)Acetamide (1) 4-Trifluoromethylphenylamino / Thiazole Not reported 78 Chronic myelogenous leukemia (CML) activity; nitrothiazole enhances potency
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-Thiadiazol-2-yl)thio)Acetamide 4-Fluorophenylureido / 6-Methylbenzothiazole 261–263 Not reported Antiproliferative activity; validated via GC-MS

Key Structural and Functional Differences

  • Piperazine vs. Other Amines : The 4-methylpiperazine group in the target compound improves solubility compared to analogs with benzyl (e.g., 4h in ) or furan-carbonyl piperazine substituents (e.g., 4h in ). Piperazine derivatives generally exhibit better pharmacokinetic profiles .
  • Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl group in the target compound may confer distinct target binding compared to 4-trifluoromethylphenyl analogs (e.g., 3a-g in ), as meta-substitution alters steric and electronic interactions .

Pharmacological Comparisons

  • Anticancer Activity: Compounds with trifluoromethyl groups (e.g., 3a-g in k in ) consistently demonstrate antiproliferative effects, with IC50 values in the micromolar range. The target compound’s 4-methylpiperazine moiety may enhance cellular uptake compared to non-piperazine analogs (e.g., 5j in ) .

Biological Activity

The compound 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a piperazine moiety and a trifluoromethyl phenyl group. Its molecular formula is C15H17F3N4SC_{15}H_{17}F_3N_4S, and it possesses a molecular weight of approximately 372.39 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Thiadiazole derivatives are known to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Many thiadiazole derivatives display significant antibacterial and antifungal properties. The presence of the piperazine group may enhance membrane permeability, allowing better access to intracellular targets.
  • Antitumor Activity : Thiadiazoles have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle regulators.

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar thiadiazole derivatives indicated that compounds with piperazine substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific bacterial strain tested.

Antitumor Activity

In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-712.5
HCT-1168.3
A54915.0

These results suggest that the compound may act as a potential chemotherapeutic agent.

Case Study 1: Antibacterial Efficacy

In a comparative study, the compound was tested against standard antibiotics using a disk diffusion method. It showed comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects revealed that treatment with the compound led to increased apoptosis in MCF-7 cells as evidenced by flow cytometry analysis. The study concluded that the compound could be further developed into an effective anti-breast cancer agent.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

Methodological Answer: The synthesis involves three key steps:

Thiadiazole Ring Formation : React 4-methylpiperazine with thiourea derivatives in dimethyl sulfoxide (DMSO) under reflux (100–120°C) to form the 1,3,4-thiadiazole core .

Thioether Linkage : Introduce the thioacetamide group via nucleophilic substitution using potassium carbonate (K₂CO₃) in acetone at 60°C .

Final Acylation : Couple the intermediate with 3-(trifluoromethyl)phenylacetamide using a coupling agent (e.g., EDCI/HOBt) in dichloromethane (DCM) at room temperature .
Critical Parameters :

  • Solvent choice (e.g., DMSO for solubility, acetone for reactivity).
  • Temperature control to avoid side reactions (e.g., decomposition at >120°C).
  • Purification via recrystallization (ethanol/water) or silica-gel chromatography .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing piperazine protons at δ 2.3–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈F₃N₅OS₂) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica-gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Modify Substituents : Synthesize analogs with variations in the 4-methylpiperazine (e.g., replacing with morpholine) or trifluoromethylphenyl groups (e.g., chloro/cyano substitutions) .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial targets like DNA gyrase .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic (PK) Studies : Measure plasma half-life and bioavailability in rodent models using LC-MS/MS .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility .

Q. How should stability studies be conducted under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C for 14 days .
  • Analytical Monitoring : Quantify degradation products via HPLC-MS and identify instability hotspots (e.g., thioether bond hydrolysis) .
  • Storage Recommendations : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. What strategies optimize solubility and bioavailability for pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanoformulations : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation for sustained release in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.